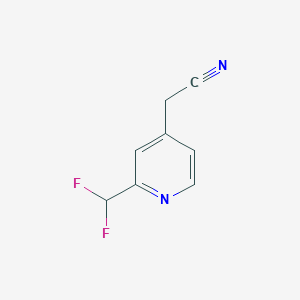
2-(Difluoromethyl)pyridine-4-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridine-4-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to an acetonitrile group. The unique structural features of this compound make it a valuable compound for various applications in medicinal chemistry, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the transition metal-free difluoromethylation using ethyl bromodifluoroacetate as the fluorine source . The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-4-acetonitrile may involve large-scale difluoromethylation processes that utilize readily available reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, primary amines, and substituted pyridines, depending on the type of reaction and reagents used.
科学的研究の応用
2-(Difluoromethyl)pyridine-4-acetonitrile has a wide range of applications in scientific research:
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
類似化合物との比較
Similar Compounds
2-Difluoromethylpyridine: A closely related compound with similar bioisosteric properties.
4-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in various chemical applications.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetonitrile stands out due to its specific combination of the difluoromethyl and acetonitrile groups, which confer unique physicochemical properties. These properties include enhanced lipophilicity, bioavailability, and metabolic stability, making it a valuable compound in drug discovery and development .
特性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC名 |
2-[2-(difluoromethyl)pyridin-4-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-5-6(1-3-11)2-4-12-7/h2,4-5,8H,1H2 |
InChIキー |
IHWMRQVNGXHHAU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CC#N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




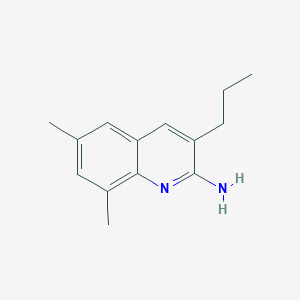

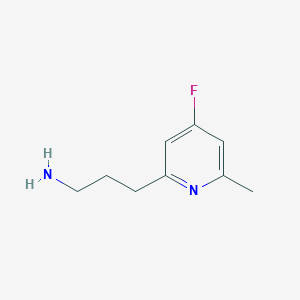
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
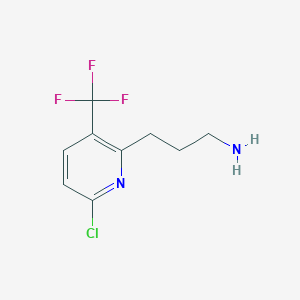
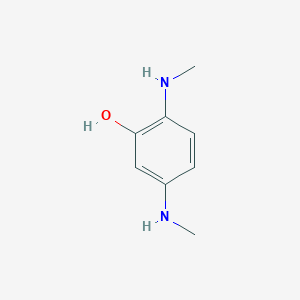
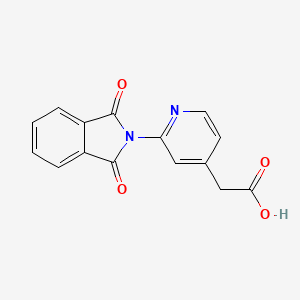



![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)

